4-(1-Aminobutyl)benzonitrile;hydrochloride
Description
Contextualization within Benzonitrile (B105546) and Amino-containing Compounds Research
Benzonitrile (C₆H₅(CN)) and its derivatives are a class of aromatic organic compounds characterized by a benzene (B151609) ring attached to a nitrile group (-C≡N). wikipedia.org Historically, benzonitrile was first synthesized in 1844 and has since become a cornerstone in various chemical industries. wikipedia.org Benzonitrile derivatives are pivotal in the production of dyes, such as aniline (B41778) blue, and find use in medicinal applications, with some salts serving as urinary antiseptics or bronchial disinfectants. cefacilinasbiotics.com The nitrile group is a versatile functional group that can be converted into amines, amides, carboxylic acids, and other functionalities, making benzonitriles valuable precursors in organic synthesis. acs.org
Amino-containing compounds are fundamental in medicinal chemistry and drug discovery. The amino group can form hydrogen bonds and act as a proton acceptor or donor, which is crucial for molecular recognition at biological targets. nih.gov Chiral amines, in particular, are essential intermediates in the synthesis of chiral drugs and natural products. The integration of an amino group into a benzonitrile framework, as seen in aminobenzonitriles, creates a molecule with dual functionality, offering a rich platform for developing novel chemical entities. Research has shown that aminobenzonitriles are used as intermediates in the synthesis of pharmaceuticals like bicalutamide (B1683754) and dabigatran. chemicalbook.compatsnap.com
Significance of Chiral Aminoalkylbenzonitriles as Research Targets and Building Blocks
The presence of a chiral center in aminoalkylbenzonitriles, such as in 4-(1-Aminobutyl)benzonitrile, adds a layer of complexity and utility. Chirality is a critical factor in pharmacology, as different enantiomers (non-superimposable mirror images) of a drug can have vastly different biological activities. enamine.net The demand for single-enantiomer drugs has grown significantly, driving research into the synthesis of chiral building blocks. nih.govnih.gov
Chiral building blocks are optically pure compounds used as starting materials or intermediates in the synthesis of more complex, enantiomerically pure molecules, particularly pharmaceuticals. enamine.net The development of methods for asymmetric synthesis, which selectively produces one enantiomer over the other, is a major focus in modern organic chemistry. nih.govnih.gov Chiral aminoalkylbenzonitriles serve as valuable synthons because they contain a stereocenter directly attached to both an aromatic ring and a reactive amino group, providing a strategic point for stereocontrolled modifications. The ability to synthesize these compounds with high optical purity is crucial for their application in drug discovery and development. enamine.net
Overview of Current Research Trajectories for 4-(1-Aminobutyl)benzonitrile;hydrochloride
While specific research on 4-(1-Aminobutyl)benzonitrile hydrochloride is not extensively documented in the provided search results, its structural relatives provide insight into its potential applications. For instance, the related compound 4-(1-Aminoethyl)benzonitrile (B109050) is being investigated as a potential potassium channel opener for treating urge urinary incontinence. chemicalbook.com Another related structure, 4-(Aminomethyl)benzonitrile hydrochloride, is used to synthesize fluorescent-labeled molecules for biomedical studies and in the modification of hydrogels for cell engineering. sigmaaldrich.comsigmaaldrich.com
Given these examples, research involving 4-(1-Aminobutyl)benzonitrile hydrochloride likely focuses on its use as a chiral building block in medicinal chemistry. Its structure is suitable for incorporation into larger molecules being screened for various biological activities. The primary trajectory for this compound is its application as an intermediate in the synthesis of novel, enantiomerically pure therapeutic agents, where the specific stereochemistry of the aminobutyl group is expected to play a key role in the molecule's interaction with biological targets.
Compound Data Tables
Table 1: Chemical Identification of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| This compound | Not available | C₁₁H₁₅ClN₂ | 210.71 |
| Benzonitrile | 100-47-0 | C₇H₅N | 103.12 wikipedia.org |
| 4-Aminobenzonitrile (B131773) | 873-74-5 | C₇H₆N₂ | 118.14 nih.gov |
| 4-(Aminomethyl)benzonitrile hydrochloride | 15996-76-6 | C₈H₉ClN₂ | 168.62 sigmaaldrich.comsigmaaldrich.com |
Table 2: Physical Properties of this compound and Related Compounds
| Compound Name | Physical Form | Melting Point (°C) | Solubility |
|---|---|---|---|
| This compound | Not available | Not available | Not available |
| Benzonitrile | Colorless liquid | -13 | <0.5 g/100 ml in water wikipedia.org |
| 4-Aminobenzonitrile | Off-white crystalline powder | 83-86 | Slightly soluble in water nih.gov |
| 4-(Aminomethyl)benzonitrile hydrochloride | Solid | 274-279 sigmaaldrich.com | Not available |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H15ClN2 |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
4-(1-aminobutyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-3-11(13)10-6-4-9(8-12)5-7-10;/h4-7,11H,2-3,13H2,1H3;1H |
InChI Key |
KNHHRFXUZWUIKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C#N)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 1 Aminobutyl Benzonitrile;hydrochloride
Historical Context of Benzonitrile (B105546) Synthesis Relevant to the Compound
The creation of the benzonitrile moiety is a foundational aspect of synthesizing the target compound. Its historical development showcases a progression from classical laboratory methods to highly efficient industrial processes.
The history of benzonitrile itself dates back to 1844, when Hermann Fehling first reported it as a product from the thermal dehydration of ammonium (B1175870) benzoate. commonorganicchemistry.comharvard.edunih.gov This early discovery laid the groundwork for the entire class of nitrile compounds. commonorganicchemistry.comharvard.edu Early laboratory syntheses included the dehydration of benzamide (B126) and the Rosenmund-von Braun reaction, which utilizes cuprous cyanide to convert aryl halides to nitriles. harvard.edupatsnap.com
The industrial production of benzonitrile is dominated by the ammoxidation of toluene (B28343), a process where toluene reacts with ammonia (B1221849) and oxygen at high temperatures (400-450 °C) over a catalyst. harvard.edugoogleapis.comresearchgate.netnih.gov This method became a cornerstone of industrial synthesis following its development in the 1960s. googleapis.com
In modern synthetic chemistry, a diverse array of methods for preparing aryl nitriles has been developed to offer greater functional group tolerance and milder reaction conditions. Palladium-catalyzed cyanation reactions of aryl halides and triflates are now commonplace. patsnap.com To circumvent the use of toxic cyanide salts, alternative cyanation sources have been explored. Nickel-catalyzed methods using reagents like 2-methyl-2-phenyl malononitrile (B47326) (MPMN) have emerged as a safer alternative. patsnap.commasterorganicchemistry.com Other innovative approaches include the use of ceric ammonium nitrate (B79036) (CAN) with DMF as a combined oxidant and nitrogen source nih.gov and decarbonylative cyanation, which converts stable aryl carboxylic acids or acyl chlorides directly into nitriles. patsnap.com
Table 1: Comparison of Major Aryl Nitrile Synthetic Methods
| Method | Typical Reagents | Key Characteristics | Primary Application |
|---|---|---|---|
| Ammoxidation | Toluene, NH₃, O₂, Catalyst (e.g., V₂O₅) | High temperature, high throughput. | Industrial Production harvard.edunih.gov |
| Rosenmund-von Braun | Aryl Halide, CuCN | Classical method, requires stoichiometric copper. | Laboratory Synthesis harvard.edupatsnap.com |
| Sandmeyer Reaction | Aryl Diazonium Salt, CuCN | Classical method starting from anilines. | Laboratory Synthesis patsnap.com |
| Palladium-Catalyzed Cyanation | Aryl Halide/Triflate, NaCN/KCN, Pd-catalyst | High functional group tolerance, milder conditions. | Modern Laboratory Synthesis patsnap.com |
| Nickel-Catalyzed Cyanation | Aryl Halide, MPMN, Ni-catalyst | Avoids use of toxic metal cyanides. | Modern Laboratory Synthesis masterorganicchemistry.com |
The introduction of the primary amino group onto the butyl chain is the second critical transformation. Historically, direct alkylation of ammonia or amines was plagued by a lack of control, leading to multiple alkylations. chemicalbook.com This challenge spurred the development of more refined strategies. The Gabriel synthesis, which employs phthalimide (B116566) as an ammonia surrogate, provided a reliable route to primary amines from alkyl halides. semanticscholar.org Concurrently, rearrangement reactions like the Hofmann and Curtius rearrangements offered pathways to convert carboxylic acid derivatives (amides and acyl azides, respectively) into primary amines with the loss of one carbon atom. wikipedia.org
Modern organic synthesis overwhelmingly favors reductive amination as the most versatile and efficient method for amine production. harvard.eduorganic-chemistry.org This reaction condenses a ketone or aldehyde with an amine (or ammonia) to form an imine intermediate, which is subsequently reduced in the same pot to the desired amine. chemicalbook.comscirp.org This approach avoids the issue of over-alkylation. harvard.educhemicalbook.com The development of selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which preferentially reduce the protonated imine (iminium ion) over the starting carbonyl compound, has been crucial to the success of this method. harvard.educhemicalbook.com
Direct Synthesis of 4-(1-Aminobutyl)benzonitrile;hydrochloride
The direct synthesis of 4-(1-Aminobutyl)benzonitrile is most efficiently achieved through the reductive amination of a suitable ketone precursor. The final hydrochloride salt is then formed in a simple acid-base reaction.
The logical and primary precursor for the synthesis is 4-butyrylbenzonitrile (B2583780) . This ketone contains the required benzonitrile core and the four-carbon acyl chain. The synthetic pathway involves a one-pot reductive amination, where 4-butyrylbenzonitrile is reacted with an ammonia source in the presence of a reducing agent.
The general mechanism proceeds in two main steps within the same reaction vessel:
Imine Formation: The ketone (4-butyrylbenzonitrile) reacts with ammonia (NH₃) under neutral or weakly acidic conditions to form a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding imine, 4-(1-iminobutyl)benzonitrile. scirp.org
Reduction: The imine, or its protonated iminium form, is reduced in situ by a hydride-based reducing agent or through catalytic hydrogenation to yield the primary amine, 4-(1-aminobutyl)benzonitrile. harvard.eduscirp.org
This strategy is strongly supported by analogous syntheses reported in patent literature. For instance, the closely related compound 4-(1-aminoethyl)benzonitrile (B109050) has been prepared from 4-acetylbenzonitrile (B130643) using ammonium formate (B1220265) as the source of both ammonia and the hydride, catalyzed by an iridium complex. wikipedia.org The synthesis concludes with the treatment of the free amine with hydrochloric acid (HCl) to precipitate the stable and crystalline this compound salt.
The efficiency and yield of the reductive amination step are highly dependent on the choice of reagents and conditions. Several reducing agents have been optimized for this transformation, each with specific advantages.
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is a mild and highly selective reagent for reductive aminations. harvard.educhemicalbook.com It is particularly effective because it does not readily reduce the ketone precursor but efficiently reduces the iminium ion intermediate. harvard.edu Acetic acid is often used as a catalyst, and the reaction is typically performed in aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.comharvard.edu
Sodium Cyanoborohydride (NaCNBH₃): Another selective agent that is stable in acidic conditions. scirp.org By maintaining a pH between 6 and 7, it selectively reduces the iminium ion while leaving the ketone untouched. harvard.edu However, its toxicity and the generation of cyanide byproducts are significant drawbacks. harvard.edu
Sodium Borohydride (B1222165) (NaBH₄): A more powerful and less expensive reducing agent. As it can reduce both the starting ketone and the intermediate imine, it is usually added after allowing sufficient time for imine formation to complete. commonorganicchemistry.comchemicalbook.com Its reactivity can be enhanced with solid acid activators like boric acid, enabling the reaction under solvent-free conditions.
Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst (e.g., Palladium, Iridium) is a clean and effective method. harvard.eduscirp.org A reported synthesis of the ethyl analogue using an iridium catalyst and ammonium formate achieved a high yield of 91%. wikipedia.org
Table 2: Selected Conditions for Reductive Amination of Ketones
| Reducing Agent | Ammonia Source | Typical Solvent | Key Features & Considerations |
|---|---|---|---|
| NaBH(OAc)₃ (STAB) | NH₃ or NH₄OAc | DCE, THF | High selectivity; mild conditions; common choice for sensitive substrates. harvard.educhemicalbook.com |
| NaCNBH₃ | NH₃ or NH₄Cl | Methanol | High selectivity at controlled pH (6-7); toxic byproducts. harvard.educhemicalbook.com |
| NaBH₄ | NH₃ | Methanol, Ethanol | Requires sequential addition or activation; cost-effective. commonorganicchemistry.com |
| H₂ / Catalyst | NH₃ | Methanol | Clean; requires pressure equipment; catalyst choice is key. scirp.org |
| Ammonium Formate | Ammonium Formate | Methanol | Acts as both ammonia and hydride source; often used with transition metal catalysts. wikipedia.org |
Stereoselective Synthesis of this compound
The carbon atom attached to the nitrile-bearing phenyl ring and the amino group is a stereocenter. Consequently, 4-(1-aminobutyl)benzonitrile exists as a pair of enantiomers. For many applications, obtaining a single enantiomer is critical, which necessitates stereoselective synthetic methods. The primary strategies for achieving this are asymmetric reductive amination and the use of chiral auxiliaries.
Asymmetric Reductive Amination: This approach introduces chirality during the reduction of the achiral imine intermediate.
Chiral Catalysts: Transition metal complexes with chiral ligands or chiral organocatalysts can create a chiral environment around the imine, forcing the hydride to add to one face preferentially. researchgate.net For example, chiral phosphoric acids have been used to catalyze the asymmetric reductive amination of aldehydes via dynamic kinetic resolution. nih.gov
Biocatalysis: Enzymes, particularly imine reductases (IREDs) and certain dehydrogenases, offer exceptional enantioselectivity under mild, aqueous conditions and are increasingly used for the synthesis of chiral amines. scirp.org
Chiral Auxiliary-Based Synthesis: This well-established method involves the temporary attachment of a chiral molecule (the auxiliary) to control the stereochemical outcome of a reaction.
The synthesis begins with the condensation of the precursor ketone, 4-butyrylbenzonitrile, with an enantiopure chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide. semanticscholar.org This reaction forms a chiral N-sulfinyl imine in a diastereoselective manner.
The C=N bond of this intermediate is then reduced with a standard, non-chiral hydride reagent (e.g., NaBH₄). The bulky chiral auxiliary physically blocks one face of the imine, directing the hydride to attack from the less hindered side, thereby creating the new stereocenter with high diastereoselectivity. semanticscholar.org
Finally, the chiral auxiliary is removed under acidic conditions (e.g., using HCl in an alcohol solvent), which simultaneously liberates the desired enantiomerically enriched primary amine and forms the final hydrochloride salt. semanticscholar.org
Table 3: Comparison of Stereoselective Synthesis Strategies
| Strategy | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Asymmetric Catalysis | A small amount of a chiral catalyst creates a chiral environment for the reaction. | Atom economical; high turnover; directly produces the chiral product. researchgate.net | Catalyst development can be complex and expensive. |
| Chiral Auxiliary | A stoichiometric amount of a chiral molecule is temporarily attached to guide the reaction. | Reliable, predictable, and often high diastereoselectivity; robust methods exist. semanticscholar.org | Not atom economical; requires additional steps for attachment and removal of the auxiliary. |
| Biocatalysis (Enzymes) | Enzymes (e.g., IREDs) provide a highly specific chiral pocket for the reaction. | Extremely high enantioselectivity; environmentally friendly (mild, aqueous conditions). scirp.org | Enzyme availability and stability can be limiting; substrate scope may be narrow. |
Enantioselective Catalysis Approaches for Chiral Amine Centers
Enantioselective catalysis offers a direct and atom-economical approach to establishing the chiral center in 4-(1-Aminobutyl)benzonitrile. A primary strategy within this category is the asymmetric reduction of a prochiral imine precursor, 4-(1-iminobutyl)benzonitrile. This transformation is typically achieved using a chiral catalyst that facilitates the stereoselective addition of a hydride to the C=N double bond.
One notable approach involves the use of chiral organic activators in conjunction with an inexpensive reducing agent like trichlorosilane (B8805176) (Cl3SiH). For instance, N-picolinoyl-(2S)-(diphenylhydroxymethyl)pyrrolidine has been investigated as an organic activator for the reduction of aromatic imines. nii.ac.jp While a specific application to 4-(1-iminobutyl)benzonitrile is not detailed, the methodology has shown success with other aromatic imines, achieving enantioselectivities up to 80% ee. nii.ac.jp The reaction proceeds by the formation of a chiral complex between the activator and trichlorosilane, which then coordinates to the imine and directs the hydride delivery from one face of the imine plane.
| Catalyst/Activator | Reducing Agent | Substrate | Enantiomeric Excess (ee) | Reference |
| N-Picolinoyl-(2S)-(diphenylhydroxymethyl)pyrrolidine | Cl3SiH | Aromatic Imines | Up to 80% | nii.ac.jp |
Table 1: Examples of Enantioselective Reduction of Imines
Further advancements in this area focus on the development of highly active and selective transition metal catalysts, often based on iridium or rhodium, paired with chiral phosphine (B1218219) ligands. These catalytic systems can achieve high enantioselectivities in the asymmetric hydrogenation of imines under milder conditions. Although direct examples for the synthesis of 4-(1-Aminobutyl)benzonitrile are not prevalent in readily available literature, the general applicability of these methods to a wide range of aromatic ketimines suggests their potential utility.
Chiral Auxiliary-Mediated Synthetic Routes
The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in the synthesis of chiral amines. sigmaaldrich.com This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.
A common application of this strategy for the synthesis of α-substituted amines involves the alkylation of an amide derived from a chiral amine auxiliary. For example, pseudoephedrine, a readily available chiral amino alcohol, can be used as a chiral auxiliary. nih.gov The synthesis would commence with the acylation of pseudoephedrine with butyric acid or a derivative to form the corresponding amide. Deprotonation of the α-carbon of the butyl group with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. This enolate then reacts with an electrophilic cyanating agent, or alternatively, the synthesis could proceed via the addition of a butyl nucleophile to an imine derived from a chiral auxiliary attached to 4-cyanobenzaldehyde.
While specific examples for the synthesis of 4-(1-Aminobutyl)benzonitrile using this method are not explicitly detailed in the literature, the general robustness of chiral auxiliary-mediated synthesis for producing a wide array of chiral amines underscores its potential applicability. nih.gov The diastereoselectivity of such reactions is often high, and the different diastereomers can typically be separated by chromatography, followed by cleavage of the auxiliary to afford the desired enantiomer of the amine.
| Chiral Auxiliary | Key Reaction Step | Diastereomeric Ratio (d.r.) | Reference |
| Pseudoephedrine | Alkylation of α,α-disubstituted amides | Often high, enabling separation | nih.gov |
Table 2: Chiral Auxiliary-Mediated Asymmetric Synthesis
Biocatalytic Transformations for Chiral Amine Introduction
Biocatalysis has emerged as a powerful and "green" alternative for the synthesis of chiral amines, offering high enantioselectivity and mild reaction conditions. chemrxiv.orgresearchgate.net Enzymes, such as transaminases (TAs), are particularly well-suited for the asymmetric synthesis of amines from prochiral ketones. rsc.orgnih.gov
In the context of synthesizing 4-(1-Aminobutyl)benzonitrile, a biocatalytic approach would likely involve the asymmetric amination of 4-butyrylbenzonitrile using a transaminase. rsc.org Transaminases catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or L-alanine, to a ketone acceptor. By selecting an appropriate (R)- or (S)-selective transaminase, it is possible to produce the desired enantiomer of the amine with very high enantiomeric excess (>99% ee). rsc.org
The process typically involves incubating the ketone substrate with the transaminase enzyme and an amine donor in an aqueous buffer at or near room temperature. The equilibrium of the reaction can be shifted towards the product by using a large excess of the amine donor or by removing the ketone byproduct. Recent advancements have focused on developing robust, immobilized transaminases that can be used in organic solvents, which can improve reaction kinetics and simplify product isolation. chemrxiv.org The use of whole-cell biocatalysts containing the desired transaminase activity is also a common and cost-effective strategy. rsc.org
| Enzyme Type | Substrate | Key Advantage | Typical Enantiomeric Excess (ee) | Reference |
| Transaminase (TA) | 4-Butyrylbenzonitrile | High enantioselectivity, mild conditions | >99% | rsc.org |
Table 3: Biocatalytic Synthesis of Chiral Amines
Purification and Isolation Techniques for Research-Scale Syntheses
The final stage in the synthesis of this compound involves its purification and isolation in a chemically and enantiomerically pure form. The choice of purification method depends on the synthetic route employed and the nature of the impurities present.
For syntheses that produce a mixture of enantiomers or diastereomers, chiral chromatography is the most direct method for separation. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for resolving enantiomers and accurately determining the enantiomeric excess of the product. For preparative-scale separations in a research setting, column chromatography on silica (B1680970) gel or alumina (B75360) is often employed. In the case of diastereomers generated from chiral auxiliary methods, their differing physical properties often allow for separation by standard column chromatography.
Following the main purification step, the isolated free amine is typically converted to its hydrochloride salt to improve its stability and handling properties as a solid. This is generally achieved by dissolving the purified amine in a suitable organic solvent, such as diethyl ether or ethyl acetate, and treating it with a solution of hydrogen chloride in the same or a compatible solvent. The resulting hydrochloride salt, being less soluble, precipitates out of the solution and can be collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum.
The purity of the final product is typically assessed by a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy to confirm the chemical structure, mass spectrometry to verify the molecular weight, and HPLC on a chiral column to confirm the enantiomeric purity.
Chemical Reactivity and Derivatization Studies of 4 1 Aminobutyl Benzonitrile;hydrochloride
Reactivity of the Benzonitrile (B105546) Moiety
The benzonitrile portion of the molecule, consisting of a cyano group attached to a benzene (B151609) ring, is a key site for chemical modifications. The electron-withdrawing nature of the nitrile group influences the reactivity of the aromatic ring and undergoes its own characteristic transformations.
Transformations of the Nitrile Group (e.g., Reduction, Hydrolysis)
The carbon-nitrogen triple bond of the nitrile group is susceptible to both reduction and hydrolysis, providing pathways to other important functional groups such as primary amines, amides, and carboxylic acids.
Reduction: The nitrile group can be readily reduced to a primary amine (an aminomethyl group). This transformation is a fundamental process in organic synthesis. A variety of reducing agents and catalytic systems can achieve this conversion. thieme-connect.deorganic-chemistry.org Catalytic hydrogenation using transition metals like ruthenium, palladium, or cobalt is an efficient, atom-economical method. thieme-connect.de Alternatively, metal hydride reagents such as lithium aluminum hydride (LiAlH₄) or diisopropylaminoborane (B2863991) in the presence of a catalyst can be employed. organic-chemistry.orgacs.org The choice of reagent can be crucial for chemoselectivity, especially when other reducible functional groups are present. acs.org
| Reagent/Catalyst System | Conditions | Product | Reference(s) |
| Diisopropylaminoborane / cat. LiBH₄ | Ambient Temperature | Primary Amine | nih.gov, acs.org |
| Ruthenium-N-heterocyclic carbene | Hydrogen Gas | Primary Amine | thieme-connect.de |
| Lithium aluminum hydride (LiAlH₄) | Room Temperature | Primary Amine | thieme-connect.de |
| Sodium borohydride (B1222165) (NaBH₄) / Catalyst | High Temperature | Primary Amine | thieme-connect.de |
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid. This reaction typically proceeds in two stages: initial hydration to an amide intermediate, followed by further hydrolysis to the carboxylic acid. chemistrysteps.comlibretexts.org The reaction can be catalyzed by either acid or base, often requiring elevated temperatures. weebly.com
Under acidic conditions (e.g., refluxing with aqueous hydrochloric acid), the nitrile is protonated, rendering the carbon atom more electrophilic for attack by water. The resulting amide intermediate is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. libretexts.orgmasterorganicchemistry.com
Under basic conditions (e.g., heating with aqueous sodium hydroxide), a hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile. youtube.com This process initially forms the salt of the carboxylic acid (a carboxylate) and ammonia (B1221849) gas. libretexts.org Subsequent acidification of the mixture is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.orgweebly.com Partial hydrolysis to the amide can sometimes be achieved under milder basic conditions. commonorganicchemistry.comlibretexts.org
| Condition | Intermediate | Final Product (after workup) | Reference(s) |
| Acidic (e.g., H₃O⁺, heat) | Amide | Carboxylic Acid | libretexts.org, masterorganicchemistry.com |
| Basic (e.g., NaOH, heat, then H₃O⁺) | Amide | Carboxylic Acid | weebly.com, libretexts.org |
| Mild Basic (e.g., KOH in t-BuOH) | - | Amide | acs.org |
| Alkaline Hydrogen Peroxide | - | Amide | commonorganicchemistry.com |
Aromatic Functionalization Reactions
The benzene ring of 4-(1-Aminobutyl)benzonitrile can undergo functionalization, most commonly through electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the activating ortho-, para-directing amino-butyl group and the deactivating meta-directing nitrile group. The activating effect of the alkylamine group generally dominates, directing incoming electrophiles to the positions ortho to it (positions 2 and 6).
More advanced methods for aromatic functionalization include transition metal-catalyzed C-H activation. These strategies can provide alternative regioselectivity. For instance, a cyano group can be used as a directing group for ortho-functionalization, although this can be challenging due to its coordination modes. nih.gov A modern approach involves using a surrogate for the benzonitrile, such as a pivalophenone N-H imine, which directs cobalt-catalyzed C-H alkylation or arylation at the ortho position. The directing group can then be converted back into the nitrile, offering a novel two-step method for producing ortho-functionalized benzonitriles. nih.gov
Reactivity of the Chiral Amino-butyl Group
The primary amine on the chiral butyl side chain is a versatile nucleophilic center that readily participates in a wide range of reactions, enabling extensive derivatization of the molecule.
Amine Functionalization Reactions (e.g., Acylation, Alkylation, Sulfonylation)
The lone pair of electrons on the nitrogen atom of the primary amine allows it to react with various electrophiles, leading to the formation of new carbon-nitrogen or sulfur-nitrogen bonds.
Acylation: The amine reacts readily with acylating agents like acyl chlorides or acid anhydrides to form the corresponding N-substituted amides. This reaction is a robust and common method for protecting the amine group or for building more complex molecular architectures.
Alkylation: Reaction with alkyl halides leads to N-alkylation. This reaction can be difficult to control, often resulting in a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt, as each successive product is often more nucleophilic than the last. Reductive amination provides a more controlled method for mono-alkylation.
Sulfonylation: The amine can react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to yield sulfonamides. This functional group is a key feature in many pharmaceutical compounds. nih.gov
| Reaction Type | Electrophile | Functional Group Formed |
| Acylation | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O) | Amide |
| Alkylation | Alkyl Halide (R-X) | Secondary Amine, Tertiary Amine, Quaternary Salt |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |
Formation of Imines and Schiff Bases
One of the most characteristic reactions of the primary amine is its condensation with aldehydes or ketones to form imines (C=N), often referred to as Schiff bases. masterorganicchemistry.comorganicchemistrytutor.com This reaction is typically reversible and catalyzed by a small amount of acid. organicchemistrytutor.com The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group allows for its elimination as a water molecule, yielding the stable imine product. masterorganicchemistry.comlibretexts.org This reaction is fundamental for creating new carbon-nitrogen double bonds and serves as a pathway for further synthetic transformations. organicchemistrytutor.com
| Carbonyl Compound | Reaction Type | Product Type | Reference(s) |
| Aldehyde (R-CHO) | Condensation | Aldimine (Schiff Base) | masterorganicchemistry.com, dergipark.org.tr |
| Ketone (R₂C=O) | Condensation | Ketimine (Schiff Base) | masterorganicchemistry.com, masterorganicchemistry.com |
Metal Coordination Chemistry
Both the primary amine and the nitrile group can act as ligands, donating their lone pairs of electrons to coordinate with metal ions, forming metal complexes. Nitriles are versatile, monodentate ligands that bind to transition metals through the nitrogen atom in an "end-on" fashion. unibo.it The stability of the metal-nitrile bond depends on a combination of σ-donation from the nitrile to the metal and potential π-back-donation from the metal to the nitrile's π* orbitals. unibo.it Similarly, the primary amine group is a classic Lewis base that can form stable coordinate bonds with a wide variety of metal centers. The ability of 4-(1-Aminobutyl)benzonitrile to potentially act as a bidentate or bridging ligand, coordinating through both the amine and nitrile nitrogens, opens possibilities for the synthesis of novel coordination polymers and metal-organic frameworks. mdpi.com
Advanced Derivatization Strategies for Research Applications
The presence of a primary amine and a nitrile group on the same molecule opens up numerous possibilities for creating more complex and functionalized derivatives of 4-(1-Aminobutyl)benzonitrile hydrochloride. These strategies are pivotal for applications ranging from biological probes to novel materials.
Click Chemistry Applications for Conjugation
Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. nih.gov The primary amine of 4-(1-Aminobutyl)benzonitrile serves as a key handle for several types of click reactions, enabling its conjugation to a wide array of other molecules.
One prominent click reaction involving primary amines is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.comwikipedia.org While the amine itself does not directly participate, it can be easily modified to bear either an azide (B81097) or an alkyne group. For instance, the primary amine can be acylated with a molecule containing an alkyne or azide moiety, preparing it for a subsequent CuAAC reaction. This strategy is widely used for bioconjugation, such as linking molecules to proteins or peptides. sigmaaldrich.com
Another relevant method is the dialdehyde (B1249045) click chemistry for amine bioconjugation. nih.govacs.org This approach involves the reaction of a primary amine with a dialdehyde reagent, forming a stable conjugate under mild conditions in aqueous or organic solvents without the need for a catalyst. nih.govacs.org The reaction is efficient and produces only water as a byproduct, making it highly suitable for biological and materials science applications. nih.govacs.org
The versatility of click chemistry allows for the modular assembly of complex structures. By functionalizing 4-(1-Aminobutyl)benzonitrile with a clickable handle, it can be linked to biomolecules, polymers, or surfaces functionalized with the complementary reactive group.
Table 1: Examples of Click Chemistry Reactions for Primary Amines
| Click Reaction Type | Reactants | Key Features |
|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne-modified amine + Azide-containing molecule | High efficiency, Forms stable triazole linkage, Requires copper catalyst. wikipedia.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide-modified amine + Strained alkyne (e.g., cyclooctyne) | Copper-free, Bioorthogonal. sigmaaldrich.com |
| Dialdehyde Click Chemistry | Primary amine + Dialdehyde reagent | Catalyst-free, High yield, Forms a stable conjugate. nih.govacs.org |
Fluorescent and Spectroscopic Labeling
The primary amine of 4-(1-Aminobutyl)benzonitrile hydrochloride is an excellent target for covalent attachment of fluorescent dyes and spectroscopic probes. This allows for the creation of labeled molecules that can be used to study biological processes or as tracers in various analytical techniques.
A common method for labeling primary amines is through the use of N-hydroxysuccinimide (NHS) esters of fluorescent dyes. nih.govjenabioscience.combio-connect.nl The NHS ester reacts with the primary amine under mild basic conditions (pH 7-9) to form a stable amide bond. researchgate.net This reaction is highly efficient and specific for primary amines, making it a widely used technique for labeling proteins, antibodies, and other biomolecules. nih.govnih.gov A wide variety of fluorescent dyes are commercially available as NHS esters, offering a broad spectrum of excitation and emission wavelengths.
The general procedure for labeling with NHS esters involves dissolving the amine-containing compound and the dye in a suitable buffer, followed by incubation and subsequent purification to remove any unreacted dye. bio-connect.nl The degree of labeling can be determined spectrophotometrically. bio-connect.nl By labeling 4-(1-Aminobutyl)benzonitrile with a fluorescent tag, its distribution and interactions within a system could be monitored.
Table 2: Common Fluorescent Dyes with NHS Ester Derivatives for Amine Labeling
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
|---|---|---|
| Fluorescein (FITC) | ~494 | ~518 |
| Rhodamine B | ~543 | ~565 |
| Cyanine 3 (Cy3) | ~550 | ~570 |
| Cyanine 5 (Cy5) | ~649 | ~670 |
| Atto 488 | ~501 | ~523 |
Data sourced from various supplier technical sheets and general literature.
Formation of Precursors for Polymeric or Supramolecular Materials
The bifunctional nature of 4-(1-Aminobutyl)benzonitrile hydrochloride, possessing both an amine and a nitrile group, makes it a candidate monomer for the synthesis of polymers and the construction of supramolecular assemblies.
Polymeric Materials: The primary amine can participate in step-growth polymerization reactions. For example, it can react with diacyl chlorides or dicarboxylic acids to form polyamides. libretexts.orglibretexts.orgscience-revision.co.uk If copolymerized with a suitable difunctional monomer, 4-(1-Aminobutyl)benzonitrile could be incorporated into a polymer chain, introducing the benzonitrile moiety as a pendant group. These nitrile groups could then serve as sites for further post-polymerization modification or influence the material's properties, such as thermal stability or solubility. The synthesis of polyamides from diamines and diacids or their derivatives is a well-established method for producing widely used materials like Nylon. libretexts.orglibretexts.org
Supramolecular Materials: Supramolecular assemblies are ordered structures formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic forces. nso-journal.orgnso-journal.org The benzonitrile group is known to participate in such interactions. nih.govnih.gov Specifically, the nitrile can act as a hydrogen bond acceptor. nih.gov The primary amine can act as a hydrogen bond donor. This dual capability allows for the potential self-assembly of 4-(1-Aminobutyl)benzonitrile derivatives into well-defined supramolecular structures. The formation of these assemblies is often influenced by reaction conditions like solvent, temperature, and pH. nso-journal.orgnso-journal.org Such organized structures are of interest for developing functional materials with applications in areas like catalysis and electronics. nso-journal.orgresearchgate.net
Spectroscopic and Advanced Analytical Characterization in Research of 4 1 Aminobutyl Benzonitrile;hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(1-Aminobutyl)benzonitrile;hydrochloride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, specific signals corresponding to the aromatic and aliphatic protons of the butylamine (B146782) substituent are expected. The hydrochloride salt form means the amine group is protonated (-NH3+), and the protons attached to the nitrogen may be broadened or exchange with solvent protons.
The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, a characteristic AA'BB' system, in the downfield region of the spectrum (typically δ 7.0-8.0 ppm). The protons ortho to the cyano group are expected to be deshielded and resonate at a lower field compared to the protons ortho to the alkyl group.
The aliphatic protons of the 1-aminobutyl group would present more complex signals. The methine proton (CH) attached to both the phenyl ring and the amino group would appear as a multiplet, likely a triplet or quartet, due to coupling with the adjacent methylene (B1212753) protons and the amino protons. The methylene (CH₂) and methyl (CH₃) protons of the butyl chain will resonate further upfield, with their multiplicity determined by the adjacent protons. For instance, the terminal methyl group would likely appear as a triplet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (ortho to -CN) | 7.6 - 7.8 | Doublet (d) | ~8.0 |
| Aromatic (ortho to -CH) | 7.4 - 7.6 | Doublet (d) | ~8.0 |
| Aminobutyl (-CH) | 4.1 - 4.4 | Triplet (t) or Multiplet (m) | ~7.0 |
| Aminobutyl (-NH₃⁺) | 8.5 - 9.5 | Broad singlet (br s) | - |
| Aminobutyl (-CH₂) | 1.8 - 2.1 | Multiplet (m) | ~7.0 |
| Aminobutyl (-CH₂) | 1.3 - 1.6 | Multiplet (m) | ~7.0 |
| Aminobutyl (-CH₃) | 0.9 - 1.1 | Triplet (t) | ~7.0 |
Note: Predicted values are based on general principles and data for analogous structures. Actual experimental values may vary based on solvent and other experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct signal.
For this compound, distinct signals are expected for the cyano carbon, the aromatic carbons, and the aliphatic carbons of the butyl group. The cyano carbon is characteristically found in the downfield region (δ 118-125 ppm). The aromatic carbons will have varied chemical shifts depending on their substitution. The quaternary carbon attached to the cyano group and the one attached to the aminobutyl group will have distinct shifts from the protonated aromatic carbons. The aliphatic carbons will resonate in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Cyano (-CN) | 118 - 122 |
| Aromatic (C-CN) | 110 - 115 |
| Aromatic (CH, ortho to -CN) | 132 - 134 |
| Aromatic (CH, ortho to -CH) | 128 - 130 |
| Aromatic (C-CH) | 145 - 150 |
| Aminobutyl (-CH) | 55 - 60 |
| Aminobutyl (-CH₂) | 30 - 35 |
| Aminobutyl (-CH₂) | 18 - 22 |
| Aminobutyl (-CH₃) | 13 - 15 |
Note: Predicted values are based on general principles and data for analogous structures. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity of the aliphatic chain, showing correlations between the methine proton and the adjacent methylene protons, and sequentially along the butyl chain. sdsu.edu It would also confirm the coupling between the ortho and meta protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the unambiguous assignment of the carbon signals for all protonated carbons in the molecule by correlating the already assigned proton signals. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu HMBC is particularly powerful for identifying quaternary carbons (which are not seen in HSQC) and for piecing together different fragments of the molecule. For instance, a correlation between the aromatic protons and the cyano carbon would confirm the position of the nitrile group. Similarly, correlations between the benzylic methine proton and the aromatic carbons would confirm the attachment of the butyl group to the ring. sdsu.edu
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and assessing its purity.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules, such as the hydrochloride salt of an amine. nih.gov In positive ion mode, ESI would generate the protonated molecule, [M+H]⁺, where M is the free base form of 4-(1-aminobutyl)benzonitrile. The mass spectrometer would then detect the mass-to-charge ratio (m/z) of this ion. The expected m/z for the [M+H]⁺ ion of 4-(1-aminobutyl)benzonitrile (C₁₁H₁₄N₂) would be approximately 175.12. The presence of a prominent peak at this m/z value would provide strong evidence for the presence of the target compound. Fragmentation of the parent ion can also occur, providing further structural information. rsc.org
High-Resolution Mass Spectrometry (HRMS)
While nominal mass spectrometry confirms the molecular weight to the nearest integer, high-resolution mass spectrometry (HRMS) can measure the mass with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of the molecule, as each formula has a unique exact mass. By comparing the experimentally measured exact mass of the [M+H]⁺ ion to the theoretical exact mass calculated for the proposed formula (C₁₁H₁₅N₂⁺), the molecular formula can be unequivocally confirmed. This serves as a definitive confirmation of the compound's identity and is a critical component of its analytical characterization.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy is a cornerstone in the structural elucidation of molecules, providing a "fingerprint" based on the vibrational modes of chemical bonds. For this compound, both Fourier-Transform Infrared (FTIR) and Raman spectroscopy offer complementary information for a comprehensive analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. nih.gov The resulting spectrum reveals the presence of specific functional groups, as each group has a characteristic absorption frequency. In the case of this compound, the key functional groups are the nitrile (C≡N), the primary amine (which exists as an ammonium (B1175870) salt, -NH3+), the benzene ring, and the aliphatic butyl chain.
The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid samples. acs.orgnih.gov The spectrum would be recorded over a standard range, such as 4000–400 cm⁻¹. researchgate.netnih.gov The presence of the hydrochloride salt significantly influences the amine's spectral features. Instead of the typical N-H stretching bands of a free primary amine around 3300-3500 cm⁻¹, strong, broad absorption bands are expected for the ammonium salt (-NH3+) in the 2800-3000 cm⁻¹ region. instanano.com The nitrile group (C≡N) exhibits a sharp, medium-to-weak intensity absorption band typically found in the 2222–2260 cm⁻¹ range. instanano.comresearchgate.net Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group is observed just below 3000 cm⁻¹. semanticscholar.org
Table 1: Expected FTIR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity/Shape |
|---|---|---|---|
| ~3100-3000 | Aromatic C-H | Stretching | Medium to Weak |
| ~3000-2800 | Ammonium (R-NH3+) | N-H Stretching | Strong, Broad |
| ~2960-2850 | Aliphatic C-H | Stretching | Medium |
| ~2260-2222 | Nitrile (C≡N) | Stretching | Medium to Weak, Sharp instanano.com |
| ~1600, ~1475 | Aromatic Ring | C=C Stretching | Medium |
| ~1620-1550 | Ammonium (R-NH3+) | N-H Bending (Asymmetric) | Medium |
| ~1550-1480 | Ammonium (R-NH3+) | N-H Bending (Symmetric) | Medium |
| ~1465 | Aliphatic C-H | Bending | Medium |
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing FTIR analysis. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. The nitrile (C≡N) and aromatic ring vibrations of this compound are expected to produce strong Raman signals.
For benzonitrile (B105546) and its derivatives, the C≡N stretching frequency is a prominent feature, typically observed between 2226 and 2236 cm⁻¹. researchgate.net The exact position can be influenced by solvent effects and substituents on the benzene ring. The aromatic ring vibrations also give rise to characteristic bands, including the ring breathing mode. researchgate.net In contrast to FTIR, the N-H vibrations of the ammonium group are generally weak in Raman spectra. The analysis of related compounds like 4-aminobenzonitrile (B131773) shows a distinct Raman spectrum that can be used for comparative purposes. chemicalbook.com
Table 2: Characteristic Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
|---|---|---|---|
| ~3070 | Aromatic C-H | Stretching | Strong |
| ~2940 | Aliphatic C-H | Stretching | Medium |
| ~2230 | Nitrile (C≡N) | Stretching | Strong, Sharp |
| ~1600 | Aromatic Ring | C=C Stretching | Strong |
| ~1000 | Aromatic Ring | Breathing Mode | Strong |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for separating the components of a mixture, allowing for the assessment of chemical purity and the quantification of enantiomers.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
As 4-(1-Aminobutyl)benzonitrile is a chiral molecule, determining its enantiomeric purity or enantiomeric excess (ee) is crucial. acs.org High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose. mdpi.comunife.itheraldopenaccess.us
The principle involves differential interaction between the two enantiomers and the chiral environment of the CSP, leading to different retention times and thus, separation. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate) derivatives, are widely and successfully used for the separation of chiral amines. mdpi.comyakhak.org
The analysis is typically performed in normal-phase mode, using a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol or ethanol). researchgate.net Sometimes, a small amount of an amine additive (like diethylamine) is included in the mobile phase to improve peak shape and resolution for basic analytes. researchgate.net Detection is commonly achieved using a UV detector, set to a wavelength where the benzonitrile chromophore absorbs strongly. The enantiomeric excess is calculated from the relative peak areas of the two separated enantiomers. uma.es
Table 3: Typical Chiral HPLC Conditions for Aminonitrile Separation
| Parameter | Description |
|---|---|
| Column | Chiral Stationary Phase (e.g., Chiralpak® series, Lux® Cellulose/Amylose) mdpi.comresearchgate.net |
| Mobile Phase | Isocratic mixture of n-Hexane and an alcohol (e.g., 2-Propanol) yakhak.org |
| Additive | Optional: Diethylamine (DEA) or other amine to improve peak shape researchgate.net |
| Flow Rate | Typically 0.5 - 1.5 mL/min unife.it |
| Detection | UV spectrophotometry (e.g., at 240 nm) sielc.com |
| Temperature | Often ambient or controlled (e.g., 35°C) researchgate.net |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds. Direct analysis of amine compounds like 4-(1-Aminobutyl)benzonitrile by GC can sometimes be challenging due to their polarity, which can lead to poor peak shape and column adsorption.
To overcome these issues, derivatization is often employed. The primary amine group can be converted into a less polar, more volatile derivative, for example, through silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov This procedure enhances thermal stability and chromatographic performance. The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5MS). nih.gov A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification of impurities. researchgate.net GC-MS is particularly useful as it provides structural information on any separated impurities, aiding in their identification. researchgate.net
Table 4: General GC Parameters for Analysis of Derivatized Amines
| Parameter | Description |
|---|---|
| Derivatization | Silylation (e.g., with MSTFA) to increase volatility nih.gov |
| Column | Capillary column (e.g., DB-5MS, 60 m x 0.25 mm, 0.25 µm film) nih.gov |
| Injector Temp. | ~250°C nih.gov |
| Oven Program | Temperature gradient, e.g., hold at 60°C then ramp to 300°C nih.gov |
| Carrier Gas | Helium or Hydrogen nih.gov |
| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in dramatically improved resolution, sensitivity, and speed of analysis. acs.org
For the analysis of this compound, UPLC can be applied to both purity and enantiomeric excess determination. The increased efficiency allows for faster separation of the main compound from its impurities. In chiral applications, UPLC can significantly reduce analysis times from over ten minutes to just a few minutes, which is highly advantageous for high-throughput screening. unife.it The principles of separation remain the same as in HPLC, but the instrumentation is optimized for higher pressures and lower dispersion, maximizing the performance benefits of the smaller particle size columns. acs.org
Computational Chemistry and Theoretical Investigations of 4 1 Aminobutyl Benzonitrile;hydrochloride
Quantum Chemical Studies
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. nih.gov These computational methods, such as Density Functional Theory (DFT), provide insights into the electronic structure, orbital energies, and charge distribution, which collectively govern the molecule's behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. doi.orgnih.gov For a molecule like 4-(1-Aminobutyl)benzonitrile, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), can determine optimized geometry, bond lengths, and angles. indexcopernicus.com Studies on related compounds, such as aminobenzonitrile isomers and other benzene (B151609) derivatives, reveal how substituents influence the electronic properties of the benzene ring. researchgate.netscispace.com
Table 1: Representative DFT-Calculated Properties for Structurally Similar Compounds Note: This data is derived from studies on analogous compounds and serves as an estimation.
| Property | Analogous Compound | Calculated Value | Reference |
| Total Energy (au) | Cyanobenzene | -325.5 | scispace.com |
| Dipole Moment (Debye) | 4-Aminobenzonitrile (B131773) | 6.1 D | researchgate.net |
| C≡N Bond Length (pm) | 4-(Dimethylamino)benzonitrile | 138.6 pm | researchgate.net |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. researchgate.net
For aromatic systems like 4-(1-Aminobutyl)benzonitrile, the HOMO is typically associated with the electron-rich phenyl ring and the amino group, representing the ability to donate electrons. The LUMO is often localized on the electron-deficient parts of the molecule, in this case, the benzonitrile (B105546) moiety, indicating its capacity to accept electrons. nih.gov Studies on amphetamine analogues, which also feature an aminoalkyl side chain on a phenyl ring, show that the LUMO is primarily localized on the aromatic ring. nih.gov The HOMO-LUMO energy gap is a critical parameter; a smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The interaction between the donating and withdrawing groups in 4-(1-Aminobutyl)benzonitrile is expected to reduce the HOMO-LUMO gap compared to unsubstituted benzene.
Table 2: Representative Frontier Orbital Energies for Structurally Similar Compounds Note: This data is derived from studies on analogous compounds and serves as an estimation.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
| Amphetamine Analogue | -8.5 | -1.5 | 7.0 | nih.gov |
| Aminonitroethylene Isomer | -7.0 | -2.5 | 4.5 | earthlinepublishers.com |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. indexcopernicus.comresearchgate.net The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In 4-(1-Aminobutyl)benzonitrile, the MEP surface would show a region of high negative potential (typically colored red) around the nitrogen atom of the nitrile group due to its lone pair of electrons and high electronegativity. acs.orgmpg.de This site is a primary target for hydrogen bonding and electrophilic interactions. acs.org The amino group's nitrogen would also exhibit negative potential, although this would be neutralized upon protonation to the hydrochloride salt. The aromatic protons and the protons on the alpha-carbon of the butyl chain would likely show regions of positive potential (colored blue), indicating them as sites susceptible to nucleophilic attack. libretexts.org The MEP provides a comprehensive picture of how the molecule will interact with other polar molecules or receptors. nih.gov
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes, stability, and interactions with their environment.
The aminobutyl side chain of 4-(1-Aminobutyl)benzonitrile is flexible, allowing for multiple conformations. Conformational analysis, often performed using MD simulations, can identify the most stable (lowest energy) arrangements of the molecule. The stability of different conformers is determined by a balance of intramolecular interactions, such as van der Waals forces, steric hindrance, and potential hydrogen bonds.
To understand the potential biological activity of 4-(1-Aminobutyl)benzonitrile, molecular docking simulations can be employed. youtube.com This computational technique predicts the preferred binding orientation of a ligand within the active site of a biological target, such as a receptor or enzyme. nih.gov The process involves generating various poses of the ligand in the binding pocket and scoring them based on the predicted binding affinity. nih.gov
Docking studies of structurally related benzonitrile and benzylidene derivatives have shown the importance of specific interactions for binding. nih.govnih.gov For 4-(1-Aminobutyl)benzonitrile;hydrochloride, key interactions would likely involve:
Hydrogen Bonding: The protonated amino group is an excellent hydrogen bond donor, capable of interacting with electronegative residues like aspartate or glutamate (B1630785) in a receptor pocket. The nitrile nitrogen can act as a hydrogen bond acceptor. nih.gov
π-π Stacking: The benzonitrile ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Cation-π Interactions: The positively charged ammonium (B1175870) center can form favorable cation-π interactions with the electron-rich aromatic rings of receptor side chains.
These simulated interactions provide a molecular basis for understanding the compound's potential pharmacological profile and can guide the design of more potent and selective analogues. nih.gov
Prediction of Spectroscopic Parameters and Reaction Pathways
Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. For a compound like this compound, theoretical methods can elucidate its electronic structure and predict various spectroscopic parameters.
Spectroscopic Parameters:
Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly employed to predict spectroscopic data. For instance, in a study on aminobenzonitrile derivatives, DFT/SCI (singly excited configuration interaction) theory was used to investigate the singlet and triplet excited states. dovepress.com This approach can be used to calculate vertical excitation energies, which correspond to the peaks in UV-Vis absorption spectra.
Similarly, vibrational frequencies, which are observed in Infrared (IR) and Raman spectroscopy, can be accurately predicted using DFT calculations. These theoretical spectra can aid in the interpretation of experimental spectra, allowing for the assignment of specific vibrational modes to corresponding functional groups within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated, providing a theoretical basis for structural elucidation.
Reaction Pathways:
Theoretical chemistry plays a vital role in mapping out potential reaction pathways and understanding reaction mechanisms. For aminobenzonitrile derivatives, computational studies have been used to explore their reactivity. For example, DFT calculations were employed to study the reaction mechanism between 2-aminobenzonitrile (B23959) and carbon dioxide, revealing that the reaction proceeds more readily through the formation of carbonic acid. researchgate.net
For this compound, computational methods could be used to:
Model Reaction Intermediates and Transition States: By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed.
Investigate Reaction Kinetics: The energy barriers calculated from the reaction profile can be used to estimate reaction rates.
Elucidate Reaction Mechanisms: A plausible mechanism for the synthesis of 2-aminoquinazoline (B112073) derivatives from 2-aminobenzonitriles has been proposed based on theoretical considerations, involving protonation, nucleophilic attack, and cyclization steps. nih.gov
A hypothetical reaction pathway for the synthesis of a derivative from 4-(1-aminobutyl)benzonitrile could be modeled to understand the stereoselectivity and regioselectivity of the reaction.
| Computational Method | Predicted Parameter | Application |
| DFT/TD-DFT | UV-Vis Spectra | Electronic transitions |
| DFT | IR/Raman Spectra | Vibrational modes |
| DFT | NMR Chemical Shifts | Structural elucidation |
| DFT | Reaction Energy Profile | Mechanism and kinetics |
Structure-Activity Relationship (SAR) Modeling and Pharmacophore Development
The biological activity of a compound is intrinsically linked to its chemical structure. mans.edu.eg Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological effects. mans.edu.eg This knowledge is then used to design more potent and selective molecules.
While specific SAR studies on this compound are not documented in the available literature, the principles of SAR, Quantitative Structure-Activity Relationship (QSAR), and pharmacophore modeling are broadly applicable. For instance, SAR studies on 2-aminobenzophenone (B122507) derivatives have revealed that the introduction of an amino group at the ortho position of the benzophenone (B1666685) ring plays a crucial role in enhancing its growth inhibitory activity. researchgate.net Similarly, studies on 2-aminobenzofuran derivatives have identified key structural features for P-glycoprotein inhibition. researchgate.netnih.gov
QSAR represents a quantitative approach to SAR, aiming to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. frontiersin.org This is achieved by correlating variations in biological activity with changes in molecular descriptors.
Key Steps in QSAR Modeling:
Data Set Selection: A series of compounds with known biological activities is selected.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM) and random forests (RF), are used to build a predictive model. frontiersin.org
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
For this compound, a QSAR study would involve synthesizing and testing a series of analogues with modifications to the butylamine (B146782) side chain, the position of the amino and cyano groups on the benzene ring, and the introduction of other substituents. The resulting data could then be used to build a QSAR model to guide the design of new compounds with improved activity.
| QSAR Component | Description | Example |
| Dependent Variable | Biological activity | IC50, Ki |
| Independent Variables | Molecular descriptors | LogP, Molecular Weight, Dipole Moment |
| Modeling Technique | Statistical method | Multiple Linear Regression, Machine Learning frontiersin.org |
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. dovepress.combabrone.edu.in Ligand-based drug design is a key component of this, which is employed when the three-dimensional structure of the target protein is unknown. babrone.edu.in
Pharmacophore Modeling:
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. dergipark.org.tr These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive and negative ionizable groups.
Pharmacophore models can be developed from a set of active compounds and then used as a 3D query to screen virtual compound libraries. dovepress.comresearchgate.netnih.govdergipark.org.tr The goal is to identify new molecules that possess the same essential features and are therefore likely to be active.
Other Ligand-Based Methods:
Similarity Searching: This involves searching a database for molecules that are structurally similar to a known active compound.
Machine Learning Models: As in QSAR, machine learning algorithms can be trained on a set of active and inactive compounds to classify new molecules.
For this compound, if it were found to have a desirable biological activity, a pharmacophore model could be developed based on its structure and the structures of other similar active molecules. This model would highlight the critical features, such as the position of the amino group, the cyano group, and the hydrophobic butyl chain, that are essential for its activity. This pharmacophore could then be used to virtually screen for novel compounds with potentially improved properties. nih.gov
Research Applications and Functional Studies of 4 1 Aminobutyl Benzonitrile;hydrochloride
Role as a Chiral Building Block in Advanced Organic Synthesis
The molecular structure of 4-(1-Aminobutyl)benzonitrile contains a chiral center at the carbon atom to which the amino group is attached. This intrinsic chirality makes it a potential candidate for use as a chiral building block in stereoselective synthesis. Chiral building blocks are fundamental in the production of enantiomerically pure compounds, which is a critical aspect of modern drug development. researchgate.net
Asymmetric Synthesis of Complex Pharmaceutical Intermediates
In theory, the chiral amine functionality of 4-(1-Aminobutyl)benzonitrile could be utilized in asymmetric synthesis to introduce a specific stereochemistry into a target molecule. Asymmetric synthesis is a key technology for producing active pharmaceutical ingredients (APIs) with high efficacy and reduced side effects. Current time information in Jakarta, ID.uni.luacs.org The benzonitrile (B105546) group could also serve as a versatile handle for further chemical transformations. However, no specific examples of its use in the asymmetric synthesis of complex pharmaceutical intermediates have been documented in the available literature.
Precursor in the Development of New Chemical Entities
The development of new chemical entities (NCEs) often relies on the availability of diverse and functionalized building blocks. nih.gov 4-Substituted benzonitriles, as a class of compounds, are recognized for their utility in constructing novel molecular frameworks. core.ac.ukbath.ac.uk The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, offering multiple pathways for derivatization. While this suggests that 4-(1-Aminobutyl)benzonitrile could be a precursor for NCEs, there are no specific published studies demonstrating this application.
Exploration of Biological Activities (Non-Clinical Focus)
The biological activities of aminonitrile compounds have been a subject of interest in medicinal chemistry due to their potential as pharmacologically active agents. researchgate.netresearchgate.net The combination of an amino group and a nitrile group in one molecule can lead to diverse biological interactions.
Enzyme Inhibition Studies (e.g., Kinase Inhibition, Transaminase Screening)
Benzonitrile derivatives have been investigated as inhibitors of various enzymes, including kinases. uni.lunih.gov Kinase inhibitors are a significant class of therapeutic agents, particularly in oncology. acs.orged.ac.uk The benzonitrile moiety can participate in key binding interactions within the active site of kinases. Additionally, compounds with structural similarities to amino acids or their precursors, such as aminonitriles, could theoretically be screened for their effects on enzymes like transaminases. nih.govnih.gov However, there is no specific data available on the enzyme inhibitory activity of 4-(1-Aminobutyl)benzonitrile.
Receptor Modulation Research
Derivatives of benzylamines and other related structures have been studied for their ability to modulate various receptors, including opioid and cannabinoid receptors. nih.govnih.gov The interaction of small molecules with G-protein coupled receptors (GPCRs) is a major area of drug discovery. While the structural components of 4-(1-Aminobutyl)benzonitrile suggest that it could be a candidate for receptor modulation studies, no such research has been reported.
Investigation of Other Biochemical Interactions
Aminonitriles are known to participate in various biochemical reactions and can serve as precursors in the synthesis of peptides and nitrogen-containing heterocycles. nih.govnih.gov The nitrile group itself is a functional group that can engage in different types of chemical interactions within a biological system. acs.org Despite these general principles, specific biochemical interaction studies for 4-(1-Aminobutyl)benzonitrile are absent from the scientific literature.
Applications in Materials Science Research
The unique bifunctional nature of 4-(1-Aminobutyl)benzonitrile;hydrochloride, featuring a primary amine on the butyl chain and a nitrile group on the aromatic ring, makes it a valuable building block in materials science. These two distinct functional groups allow for versatile chemical modifications and integration into a variety of material systems.
The primary amine group of this compound serves as a key anchor for the functionalization of material surfaces and polymers. Surface modification is a critical process for tailoring the properties of a material for specific applications, such as sensors, biomedical devices, and composite materials, without altering the bulk properties of the underlying substrate. rsc.org The amine group can be covalently grafted onto surfaces through various chemical reactions.
Methods for attaching amine-containing molecules like this compound to surfaces include well-established techniques like silane (B1218182) chemistry for inorganic substrates and covalent bonding to polymer chains that have been pre-functionalized with reactive groups (e.g., carboxylic acids, acyl chlorides). mdpi.com This process, often categorized as a "grafting-to" approach, provides a robust method for creating a stable, functionalized surface. nih.gov
For instance, the related compound 4-(Aminomethyl)benzonitrile hydrochloride has been utilized in the synthesis of molecules for modifying alginate hydrogels, which are employed in cell engineering applications. sigmaaldrich.com Similarly, the amine group of 4-(1-Aminobutyl)benzonitrile can be used to immobilize it onto polymer backbones, introducing the benzonitrile moiety as a pendant group. nih.gov This functionalization can alter surface properties such as hydrophobicity, chemical reactivity, and the potential for further molecular attachments, thereby enhancing the material's utility for advanced applications. mdpi.com
This compound is a well-suited candidate for use as a building block in the rational design of complex molecular assemblies and supramolecular structures. pubcompare.ai Its defined stereochemistry and distinct functional groups—the amine for hydrogen bonding or covalent linkage and the nitrile for coordination or polar interactions—allow for predictable, directional interactions that guide self-assembly.
The spatial arrangement of these functional groups is critical. Studies on positional isomers in coordination polymers have shown that subtle changes in the attachment point of a functional group to the benzene (B151609) ring can dramatically alter the final structure of the assembly, leading to different network topologies such as linear versus zigzag chains. rsc.org This principle implies that the specific para-substitution pattern of 4-(1-Aminobutyl)benzonitrile dictates its role in forming ordered supramolecular networks. These designed assemblies are central to developing materials with tailored electronic, optical, or photochromic properties. rsc.org
Comparative Studies with Structural Analogs and Isomers
To fully understand the structure-property relationships of this compound, it is essential to compare it with its structural analogs and isomers. Such comparisons highlight how small molecular changes can lead to significant differences in chemical behavior and functional performance.
The length of the alkyl chain substituent on a molecule can profoundly influence its physical and chemical properties. rsc.org By comparing 4-(1-Aminobutyl)benzonitrile with its shorter-chain analogs, such as 4-(1-Aminoethyl)benzonitrile (B109050) and 4-(Aminomethyl)benzonitrile, clear trends can be established.
Generally, as the alkyl chain length increases:
Thermal Properties : The melting and boiling points may change, and thermal stability can be affected. rsc.org
Physical Properties : An increase in alkyl chain length often leads to lower self-diffusion coefficients and can influence the formation of polar and non-polar domains in the bulk material. nih.govmdpi.com
Solubility and Partitioning : Longer alkyl chains typically increase hydrophobicity, which can increase the partition constants of complexes when extracted into organic solvents. researchgate.net
Reactivity and Binding : The increased steric bulk of the butyl group compared to a methyl or ethyl group can influence reaction kinetics and the stability of complexes formed with other molecules. researchgate.net In some classes of compounds, a specific alkyl chain length is optimal for biological or chemical activity. chemrxiv.org
| Compound Name | Alkyl Group | Expected Impact of Alkyl Chain |
|---|---|---|
| 4-(Aminomethyl)benzonitrile | Methyl (-CH₂) | Lower hydrophobicity; Potentially higher self-diffusion coefficient. nih.govmdpi.com |
| 4-(1-Aminoethyl)benzonitrile | Ethyl (-CH(CH₃)) | Intermediate properties. |
| 4-(1-Aminobutyl)benzonitrile | Butyl (-CH(C₃H₇)) | Higher hydrophobicity; Increased steric hindrance; Potentially lower self-diffusion coefficient. nih.govmdpi.comresearchgate.net |
Positional isomerism, which describes the different locations of substituents on the benzene ring, has a significant impact on molecular geometry, electronic properties, and intermolecular interactions. The subject compound, 4-(1-Aminobutyl)benzonitrile, is the para isomer, where the aminobutyl and nitrile groups are opposite each other.
Comparative studies demonstrate that:
Molecular Shape : The para isomer is linear, while the ortho (1,2-substitution) and meta (1,3-substitution) isomers are bent. This difference in shape directly influences how the molecules pack in a crystal lattice or assemble into larger structures. rsc.org
Electronic Properties : The position of electron-donating (amine) and electron-withdrawing (nitrile) groups affects the dipole moment and the electronic communication across the ring.
Chemical Reactivity : The proximity of the two functional groups in the ortho isomer can lead to intramolecular interactions or steric hindrance not possible in the meta or para isomers.
Functional Properties : Research on other substituted benzoic rings shows that positional isomerism can affect properties like antibacterial activity and the ability to form biofilms. nih.gov
| Isomer | Substitution Pattern | Expected Properties |
|---|---|---|
| ortho-(1-Aminobutyl)benzonitrile | 1,2- | Bent geometry; potential for intramolecular hydrogen bonding; significant steric hindrance. |
| meta-(1-Aminobutyl)benzonitrile | 1,3- | Bent geometry; altered dipole moment compared to other isomers. bldpharm.com |
| para-(1-Aminobutyl)benzonitrile | 1,4- | Linear geometry, promoting ordered packing; allows for extended intermolecular interactions. rsc.org |
The carbon atom to which the amine group is attached in 4-(1-Aminobutyl)benzonitrile is a chiral center. This means the compound exists as a pair of non-superimposable mirror images, known as enantiomers: (R)-4-(1-Aminobutyl)benzonitrile and (S)-4-(1-Aminobutyl)benzonitrile. A mixture containing equal amounts of both is called a racemate.
While enantiomers share the same physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their behavior can differ dramatically in the presence of other chiral molecules or polarized light.
Biological and Chemical Recognition : In biological systems, receptors and enzymes are chiral. Therefore, one enantiomer may bind much more effectively or elicit a different response than the other. This specificity is crucial in drug design and asymmetric synthesis.
Asymmetric Synthesis : The individual (R) or (S) enantiomers are valuable as chiral building blocks for constructing other complex, stereospecific molecules. bldpharm.com The availability of specific enantiomers of related compounds like (R)- and (S)-4-(1-Aminoethyl)benzonitrile highlights their importance in research. bldpharm.com
Optical Activity : The pure enantiomers will rotate plane-polarized light in equal but opposite directions.
| Property | (R)-enantiomer | (S)-enantiomer | Racemate (mixture) |
|---|---|---|---|
| Melting Point | Identical | Identical | May differ from pure enantiomers |
| Solubility (in achiral solvents) | Identical | Identical | May differ |
| Optical Rotation | Equal and opposite sign | Equal and opposite sign | Zero |
| Interaction with Chiral Molecules | Potentially different affinity/reactivity | Potentially different affinity/reactivity | Average of both interactions |
Future Research Directions and Challenges for 4 1 Aminobutyl Benzonitrile;hydrochloride
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of 4-(1-Aminobutyl)benzonitrile;hydrochloride can be approached through various established chemical transformations. However, a significant challenge and a key area for future research lie in developing synthetic pathways that are not only efficient in terms of yield but also adhere to the principles of green chemistry.
A plausible and common method for the synthesis of secondary amines like 4-(1-Aminobutyl)benzonitrile is the reductive amination of a corresponding ketone, in this case, 4-butyrylbenzonitrile (B2583780). Traditional methods often employ reducing agents that are not environmentally benign. Future research should focus on catalytic hydrogenation using heterogeneous catalysts, which can be easily recovered and recycled.
Another promising avenue is the exploration of chemoenzymatic and biocatalytic methods. The use of engineered enzymes, such as amine dehydrogenases (AmDHs) or transaminases (ATAs), can offer high stereoselectivity, leading to the synthesis of specific enantiomers of the chiral amine. nih.govacs.orgacs.orgoup.comnih.gov These biocatalytic routes operate under mild conditions, typically in aqueous media, significantly reducing the environmental footprint of the synthesis. nih.govnih.gov For instance, a one-pot chemoenzymatic cascade could be designed where a starting alkyne is first hydrated to the corresponding ketone using a gold catalyst, followed by a biocatalytic reductive amination to yield the chiral amine. acs.org
The synthesis of the benzonitrile (B105546) moiety itself also presents opportunities for greener approaches. Classical methods for producing benzonitriles can involve harsh reagents. rsc.org More sustainable alternatives, such as the dehydration of benzamides using recyclable catalysts or the direct ammoxidation of the corresponding toluene (B28343) derivative under optimized conditions, are areas for further investigation. nih.govmedcraveonline.com A novel green synthetic route for benzonitrile using an ionic liquid as a recyclable agent has been proposed, which could be adapted for substituted benzonitriles. rsc.orgresearchgate.netrsc.org
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic Reductive Amination | High yield, catalyst recyclability | Development of novel, non-precious metal catalysts |
| Chemoenzymatic Synthesis | High stereoselectivity, mild conditions, reduced waste | Engineering of specific amine dehydrogenases or transaminases nih.govnih.gov |
| Biocatalytic Synthesis | Environmentally benign, potential for large-scale production | Discovery and optimization of aldoxime dehydratases for nitrile formation nih.gov |
| Green Nitrile Synthesis | Use of recyclable reagents, avoidance of harsh chemicals | Adaptation of ionic liquid-based methods for substituted benzonitriles rsc.orgresearchgate.net |
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental work is a powerful tool for accelerating the development of new chemical entities. For this compound, this integration can provide deep insights into its properties and reactivity, guiding experimental efforts.
Computational Studies:
Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. acs.orgnih.govnih.gov Such studies can help in understanding the reactivity of the amine and nitrile functional groups and predict the most likely sites for derivatization. DFT can also be used to model the reaction mechanisms of potential synthetic routes, aiding in the optimization of reaction conditions. acs.org
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with solvents or biological targets. acs.orgnih.govyoutube.com This is particularly relevant for understanding its potential biological activity and for designing derivatives with improved properties.
Experimental Validation:
The predictions from computational studies must be validated through rigorous experimental work. This includes:
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
X-ray Crystallography: Where possible, obtaining a crystal structure of the hydrochloride salt would provide definitive information about its three-dimensional structure and intermolecular interactions.
The iterative loop of computational prediction and experimental validation can significantly reduce the time and resources required for research and development.
| Methodology | Application to this compound | Expected Insights |
| Density Functional Theory (DFT) | Calculation of electronic properties and reaction pathways. acs.orgnih.gov | Understanding of reactivity, prediction of spectroscopic data, and optimization of synthesis. |
| Molecular Dynamics (MD) | Simulation of conformational behavior and intermolecular interactions. acs.orgnih.gov | Insights into solvent effects, binding modes with potential biological targets. |
| Spectroscopic Techniques (NMR, IR, MS) | Structural characterization and purity assessment. | Confirmation of successful synthesis and functional group presence. |
| X-ray Crystallography | Determination of the solid-state structure. | Precise bond lengths, bond angles, and packing in the crystal lattice. |
Exploration of Novel Derivatization and Functionalization Pathways
The presence of both a secondary amine and a nitrile group in this compound offers multiple handles for chemical modification. Exploring novel derivatization and functionalization pathways is crucial for tuning the properties of the molecule for specific applications.
Derivatization of the Secondary Amine: The secondary amine can be readily derivatized through reactions such as acylation, alkylation, and sulfonylation. semanticscholar.org These modifications can significantly alter the molecule's polarity, steric bulk, and hydrogen bonding capacity, which can be important for its biological activity or material properties. For instance, benzoyl chloride can be used to derivatize primary and secondary amines, which can be useful for analytical purposes. acs.org
Functionalization of the Benzylic Position: The benzylic C-H bond adjacent to the nitrile group is activated and can be a site for functionalization. nih.govrsc.org For example, photoredox catalysis could enable the carboxylation of benzylic C-H bonds. organic-chemistry.org
Modification of the Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. libretexts.org It can also participate in cycloaddition reactions to form heterocyclic structures. nih.gov These transformations open up a wide range of possibilities for creating new derivatives with diverse functionalities.
Interdisciplinary Research with Emerging Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)
The integration of emerging technologies like flow chemistry and machine learning can revolutionize the synthesis and optimization of chemical processes for compounds like this compound.
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and better scalability. nih.govnih.govrsc.orgacs.orgwhiterose.ac.ukrsc.org The synthesis of secondary amines and the handling of potentially hazardous intermediates can be made safer and more efficient in a flow reactor. For instance, the continuous flow synthesis of chiral amines using immobilized enzymes has been demonstrated to be a highly efficient process. rsc.orgacs.orgwhiterose.ac.uk
Machine Learning: Machine learning algorithms can be used to optimize reaction conditions by analyzing large datasets from experiments. acs.orgchemrxiv.orgnih.govacs.orgbeilstein-journals.org This data-driven approach can accelerate the discovery of optimal catalysts, solvents, and other reaction parameters, leading to higher yields and purities. acs.orgchemrxiv.orgnih.govacs.org Machine learning models can predict reaction outcomes and guide the design of experiments, saving time and resources. beilstein-journals.org
| Technology | Application in the Context of this compound | Potential Benefits |
| Flow Chemistry | Continuous synthesis of the target molecule and its derivatives. | Improved safety, enhanced reaction control, easier scalability, and potential for process intensification. nih.govrsc.orgwhiterose.ac.ukrsc.org |
| Machine Learning | Optimization of synthetic routes and prediction of reaction outcomes. chemrxiv.orgnih.govacs.org | Accelerated process development, identification of optimal conditions, and discovery of novel reaction pathways. beilstein-journals.org |
Scalability Considerations for Research and Potential Industrial Applications
For any chemical compound to move from a laboratory curiosity to a commercially viable product, the scalability of its synthesis is a critical factor. The challenges in scaling up the production of this compound will depend on the chosen synthetic route.
Batch vs. Continuous Processing: While batch processes are common in laboratory-scale synthesis, continuous flow processes are often more suitable for industrial production due to their better heat management, safety profile, and potential for automation. aiche.org
Catalyst Selection and Cost: The cost and availability of catalysts are major considerations for industrial-scale synthesis. The development of efficient and recyclable catalysts, particularly those based on earth-abundant metals, is a key research goal.
Purification and Isolation: The purification of the final product and the removal of impurities can be a significant cost driver in industrial processes. The development of synthetic routes that minimize byproduct formation and facilitate easy isolation of the desired compound is essential. For instance, the use of a catch-and-release system in a flow process can simplify purification. acs.org
Process Intensification: Research into process intensification, which aims to develop smaller, safer, and more energy-efficient chemical processes, will be crucial for the sustainable industrial production of this and similar compounds. aiche.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
